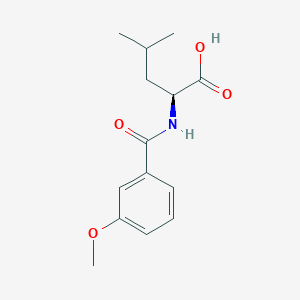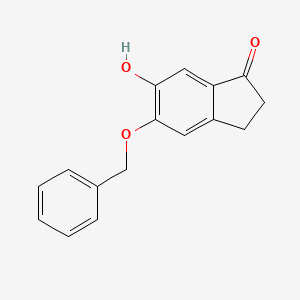
2-di(propan-2-yloxy)phosphorylbenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-di(propan-2-yloxy)phosphorylbenzenethiol is a chemical compound with the molecular formula C13H21O3PS It is known for its unique structure, which includes a phosphoryl group bonded to a benzenethiol moiety through two propan-2-yloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-di(propan-2-yloxy)phosphorylbenzenethiol typically involves the reaction of benzenethiol with di(propan-2-yloxy)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-di(propan-2-yloxy)phosphorylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The phosphoryl group can be reduced under specific conditions to yield phosphines.
Substitution: The propan-2-yloxy groups can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Phosphines.
Substitution: Various alkoxy or amino derivatives.
Aplicaciones Científicas De Investigación
2-di(propan-2-yloxy)phosphorylbenzenethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-di(propan-2-yloxy)phosphorylbenzenethiol involves its interaction with molecular targets through its phosphoryl and thiol groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The pathways involved include phosphorylation and thiol-disulfide exchange reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-di(propan-2-yloxy)phosphorylethanethioamide
- 2-Bromo-2′,6′-diisopropoxy-1,1′-biphenyl
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
149794-59-2 |
|---|---|
Fórmula molecular |
C12H19O3PS |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
2-di(propan-2-yloxy)phosphorylbenzenethiol |
InChI |
InChI=1S/C12H19O3PS/c1-9(2)14-16(13,15-10(3)4)11-7-5-6-8-12(11)17/h5-10,17H,1-4H3 |
Clave InChI |
UAYRIRPCYIQVIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C1=CC=CC=C1S)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


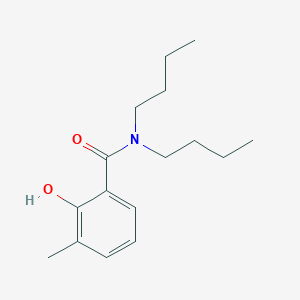
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
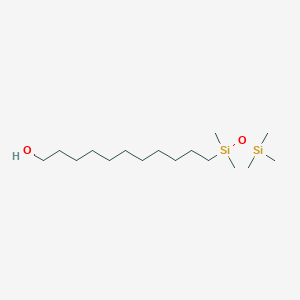
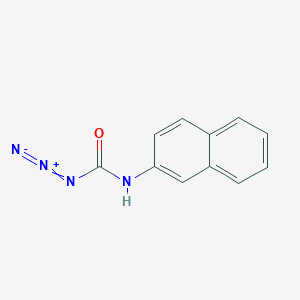
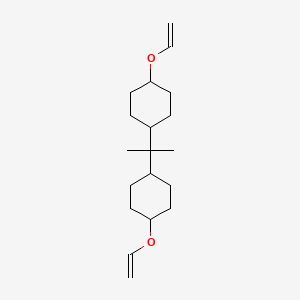
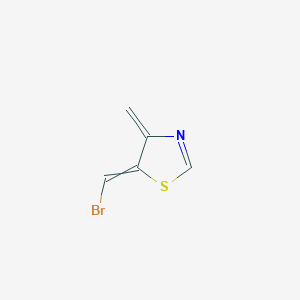
silane](/img/structure/B14260937.png)

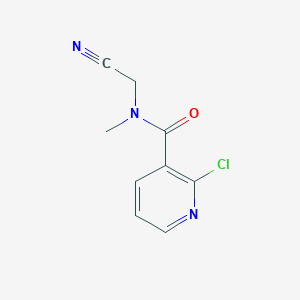
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
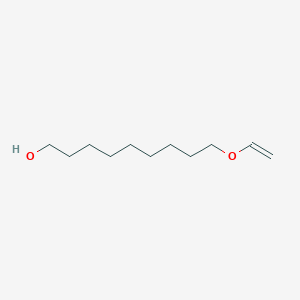
![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
